N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Synthesis Analysis
The synthesis of this compound can be achieved through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular formula of this compound is C6H11Br2N3S . The InChI key is WSYOBFPJSWHLHC-UHFFFAOYSA-N .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The molecular weight of this compound is 317.05 . It is a solid at room temperature .Scientific Research Applications
Heterocyclic N-oxide Derivatives in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyrazine-based compounds, have garnered attention for their utility as synthetic intermediates and their biological significance. These compounds have shown versatility in organic synthesis, catalysis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, found in various derivatives such as pyridine and pyrazine, plays a crucial role in the formation of metal complexes, catalyst design, asymmetric catalysis, and drug applications. This highlights the potential of compounds like N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride in medicinal chemistry and synthetic applications (Li et al., 2019).
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives, including specific compounds like this compound, have been explored for various biological activities. These activities encompass a wide range, such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The diverse pharmacological effects attributed to pyrazine derivatives are due to their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which aids in membrane penetration. This underscores the pharmacophoric potential of pyrazine cores in the development of new compounds with desirable biological activities (Pluta et al., 2011).
Pyrimidine-Appended Optical Sensors
In the realm of organic chemistry, compounds containing heteroatoms, such as the pyrazine derivatives, are significant for their application in the synthesis of optical sensors and their medicinal uses. Pyrimidine derivatives, including structures similar to this compound, demonstrate efficacy as exquisite sensing materials and exhibit a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing the multifaceted applications of these compounds in both sensing technology and medicinal fields (Jindal & Kaur, 2021).
Safety and Hazards
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS.ClH/c17-10(8-5-13-3-4-14-8)16-11-15-7-1-2-12-6-9(7)18-11;/h3-5,12H,1-2,6H2,(H,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDROFWJZWHZTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=NC=CN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.